
9-Tetradecen-5-olide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Tetradecen-5-olide: is a chemical compound with the molecular formula C14H24O2 . It is a type of lactone, specifically a delta-lactone, which is characterized by a ring structure containing an oxygen atom. This compound is known for its strong fatty, fruit-like aroma and is commonly used as a flavoring agent in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Tetradecen-5-olide typically involves the dehydration and cyclization of 5-hydroxy-9Z-tetradecenic acid . This process can be achieved through various methods, including the use of dehydrating agents and specific reaction conditions to promote the formation of the lactone ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific methods used can vary, but they generally involve similar principles of dehydration and cyclization, often optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Tetradecen-5-olide can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the lactone into other functional groups, such as alcohols.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
9-Tetradecen-5-olide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of lactone chemistry and reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug delivery systems or as a bioactive compound.
Industry: Beyond its use as a flavoring agent, this compound is also explored for its potential in creating new materials or as a precursor in chemical synthesis
Wirkmechanismus
The mechanism by which 9-Tetradecen-5-olide exerts its effects can vary depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, as a flavoring agent, it binds to olfactory receptors, eliciting a sensory response. In other contexts, it may act as a signaling molecule, modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Tetradecen-13-olide: Another delta-lactone with a similar structure but differing in the position of the double bond.
Gephyromantolide A: A macrolide found in certain frog species, structurally related to 9-Tetradecen-5-olide
Uniqueness: this compound is unique due to its specific structure and the position of its double bond, which confer distinct chemical properties and biological activities. Its strong fatty, fruit-like aroma makes it particularly valuable as a flavoring agent, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
15456-70-9 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
6-non-4-enyloxan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h5-6,13H,2-4,7-12H2,1H3 |
InChI-Schlüssel |
JAJFALMXCYETOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCC1CCCC(=O)O1 |
Dichte |
0.921-0.952 (20°) |
Physikalische Beschreibung |
Clear colourless liquid; Strong fatty fruit-like aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
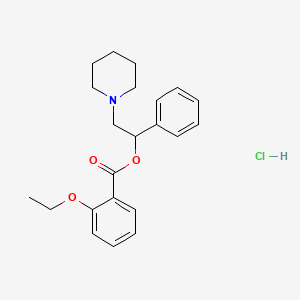
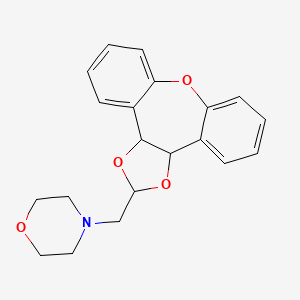

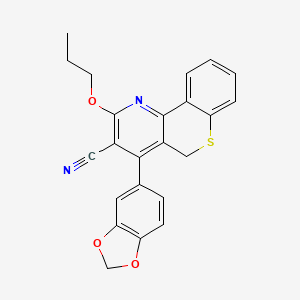
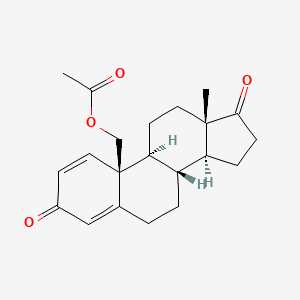
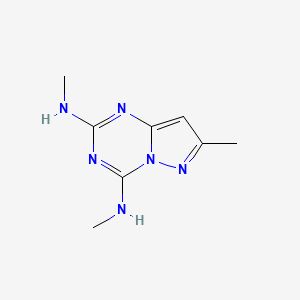
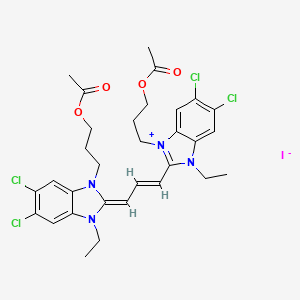
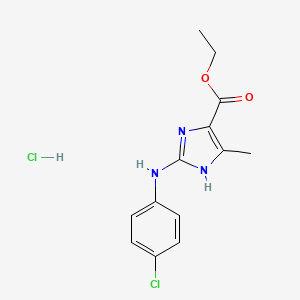
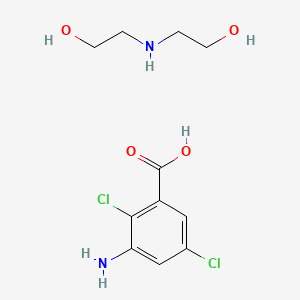
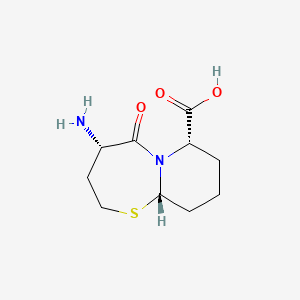

![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)

